Cas no 2580252-86-2 (4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid)

4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2580252-86-2
- 4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- EN300-27728073
- 4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid
-
- インチ: 1S/C15H15N3O4/c19-14(20)12-8-17(13-6-7-16-18(13)9-12)15(21)22-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,19,20)
- InChIKey: UUQUFGXRJKTCGN-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1C2=CC=NN2CC(C(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 301.10625597g/mol
- どういたいしつりょう: 301.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 84.7Ų
4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728073-0.25g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 0.25g |
$1143.0 | 2025-03-19 | |
Enamine | EN300-27728073-1g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 1g |
$1243.0 | 2023-09-10 | ||
Enamine | EN300-27728073-5g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 5g |
$3604.0 | 2023-09-10 | ||
Enamine | EN300-27728073-5.0g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 5.0g |
$3604.0 | 2025-03-19 | |
Enamine | EN300-27728073-0.1g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 0.1g |
$1093.0 | 2025-03-19 | |
Enamine | EN300-27728073-0.5g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 0.5g |
$1194.0 | 2025-03-19 | |
Enamine | EN300-27728073-0.05g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 0.05g |
$1044.0 | 2025-03-19 | |
Enamine | EN300-27728073-1.0g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 1.0g |
$1243.0 | 2025-03-19 | |
Enamine | EN300-27728073-2.5g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 2.5g |
$2434.0 | 2025-03-19 | |
Enamine | EN300-27728073-10.0g |
4-[(benzyloxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
2580252-86-2 | 95.0% | 10.0g |
$5344.0 | 2025-03-19 |
4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
4-(benzyloxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acidに関する追加情報
4-(Benzyloxy)Carbonyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-6-Carboxylic Acid: A Comprehensive Overview
4-(Benzyloxy)Carbonyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-6-Carboxylic Acid, with the CAS number 2580252-86-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their versatile structural features and potential biological activities. The molecule's structure is characterized by a fused pyrazole and pyrimidine ring system, with a benzyloxy carbonyl group attached at the 4-position and a carboxylic acid moiety at the 6-position.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity. The compound's unique structure makes it an attractive candidate for further functionalization and exploration in drug discovery programs.
Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. These findings suggest that the compound could be a promising lead for developing novel anti-inflammatory agents.
In addition to its enzymatic activity, this compound has shown potential in targeting specific receptors associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. A study conducted by researchers at the University of California revealed that it exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical in modulating neuronal signaling.
The pharmacokinetic properties of this compound have also been extensively studied. Preclinical data indicate that it has favorable absorption profiles and moderate bioavailability when administered orally. However, further investigations are required to assess its stability in vivo and potential for systemic toxicity.
From an applications standpoint, this compound is currently being explored as a precursor for more complex molecules with enhanced therapeutic potential. Its modular structure allows for easy substitution at various positions, enabling chemists to design derivatives with tailored activities.
In conclusion, 4-(Benzyloxy)Carbonyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-6-Carboxylic Acid represents a significant advancement in the field of heterocyclic chemistry. With its unique structural features and promising biological activities, this compound holds great potential for contributing to the development of innovative therapeutic agents.
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